molecular formula C7H3FIN3O2 B12842750 6-Fluoro-3-iodo-5-nitro-1h-indazole

6-Fluoro-3-iodo-5-nitro-1h-indazole

Cat. No.: B12842750
M. Wt: 307.02 g/mol
InChI Key: NZALAQSSAMQTDG-UHFFFAOYSA-N
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Description

6-Fluoro-3-iodo-5-nitro-1h-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of fluorine, iodine, and nitro groups in the structure of this compound makes it a compound of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-iodo-5-nitro-1h-indazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-iodo-5-nitro-1h-indazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Common reagents for substitution reactions include nucleophiles like amines or thiols and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 6-Fluoro-3-iodo-5-amino-1h-indazole.

Scientific Research Applications

6-Fluoro-3-iodo-5-nitro-1h-indazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-iodo-5-nitro-1h-indazole involves its interaction with specific molecular targets. The presence of the nitro group allows it to participate in redox reactions, while the fluorine and iodine atoms can enhance its binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-iodo-1h-indazole: Lacks the nitro group, which may result in different biological activities.

    3-Iodo-5-nitro-1h-indazole: Lacks the fluorine atom, which may affect its chemical reactivity and binding properties.

    6-Fluoro-5-nitro-1h-indazole: Lacks the iodine atom, which may influence its overall stability and reactivity.

Uniqueness

6-Fluoro-3-iodo-5-nitro-1h-indazole is unique due to the combination of fluorine, iodine, and nitro groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H3FIN3O2

Molecular Weight

307.02 g/mol

IUPAC Name

6-fluoro-3-iodo-5-nitro-2H-indazole

InChI

InChI=1S/C7H3FIN3O2/c8-4-2-5-3(7(9)11-10-5)1-6(4)12(13)14/h1-2H,(H,10,11)

InChI Key

NZALAQSSAMQTDG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=NNC(=C21)I)F)[N+](=O)[O-]

Origin of Product

United States

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